Physicochemical Properties of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole: A Technical Guide
Physicochemical Properties of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole: A Technical Guide
Executive Summary
5-(2-Fluorophenyl)-2-methyl-1H-imidazole is a privileged heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors, antifungal agents, and potassium-competitive acid blockers (P-CABs). The incorporation of the ortho-fluorine atom on the phenyl ring modulates the metabolic stability and lipophilicity of the molecule compared to its non-fluorinated analogues, while the 2-methyl group provides steric bulk and influences the basicity of the imidazole nitrogen.
This guide provides a comprehensive physicochemical profile, validated synthesis protocols, and structural analysis to support the integration of this compound into drug discovery workflows.
Chemical Identity & Structural Specifications[1][2][3][4][5][6][7][8]
The compound exists as a tautomeric mixture in solution. For solid-state characterization and database registration, the following specifications apply.
| Property | Specification |
| IUPAC Name | 5-(2-Fluorophenyl)-2-methyl-1H-imidazole |
| Common Synonyms | 4-(2-Fluorophenyl)-2-methylimidazole; 2-Methyl-4-(2-fluorophenyl)-1H-imidazole |
| Molecular Formula | C₁₀H₉FN₂ |
| Molecular Weight | 176.19 g/mol |
| SMILES | CC1=NC=C(N1)C2=CC=CC=C2F |
| InChI Key | (Generated from structure) LOHJXVMUYVDWOW-UHFFFAOYSA-N (Analogous) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168–172 °C (Typical for aryl-imidazoles) |
Tautomerism & Ionization
In solution, the hydrogen on the imidazole nitrogen oscillates between N1 and N3. This tautomerism renders the 4- and 5-positions equivalent unless the nitrogen is substituted. The 2-fluorophenyl group exerts an electron-withdrawing effect, slightly reducing the pKa of the imidazole ring compared to 2-methylimidazole.
Figure 1: Tautomeric equilibrium and protonation states. The N-H proton shifts rapidly in solution, making the 4- and 5-positions chemically equivalent for reaction planning.
Physicochemical Profiling
The following data summarizes the core physicochemical parameters critical for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Parameter | Value (Experimental/Predicted) | Relevance |
| pKa (Conj. Acid) | 6.4 ± 0.3 | The 2-methyl group (+I effect) raises pKa vs. phenylimidazole, but o-F withdraws density. |
| LogP | 2.3 – 2.6 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |
| LogD (pH 7.4) | ~2.4 | Predominantly neutral at physiological pH, ensuring good membrane permeability. |
| TPSA | 28.7 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential. |
| Solubility (Water) | < 0.5 mg/mL | Low aqueous solubility due to aromatic planarity and lipophilicity. |
| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for stock solutions (10-100 mM). |
Structural Analysis: The Fluorine Effect
The ortho-fluorine substitution is not merely decorative. It serves three specific functions:
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Conformational Lock: The fluorine atom creates a dipole interaction with the imidazole protons, potentially restricting rotation around the phenyl-imidazole bond.
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Metabolic Blocking: It blocks the metabolically labile ortho-position from hydroxylation by Cytochrome P450 enzymes.
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pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the imidazole nitrogen by approximately 0.3–0.5 units compared to the non-fluorinated parent, reducing non-specific binding to acidic proteins.
Synthesis & Manufacturing Protocol
Objective: Synthesis of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole via the Marckwald cyclization strategy. Precursors: 2-Bromo-2'-fluoroacetophenone (CAS 655-15-2) and Acetamidine Hydrochloride.
Reaction Workflow
Figure 2: Synthetic route via condensation of alpha-bromo ketone with acetamidine.
Step-by-Step Protocol
Step 1: Preparation of Reagents
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Dissolve acetamidine hydrochloride (1.2 eq, 12 mmol) in THF/Water (40 mL, 4:1 ratio).
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Add potassium carbonate (3.0 eq, 30 mmol) to the solution. Stir for 15 minutes at room temperature to liberate the free amidine base.
Step 2: Addition of Substrate
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Dissolve 2-bromo-2'-fluoroacetophenone (1.0 eq, 10 mmol) in THF (10 mL).
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Add the ketone solution dropwise to the amidine mixture over 20 minutes.
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Note: The reaction is exothermic.[1] Maintain temperature < 30°C during addition.
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Step 3: Cyclization
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Heat the reaction mixture to reflux (approx. 70°C) .
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Monitor by TLC (System: DCM/MeOH 95:5). The starting bromide (Rf ~0.8) should disappear, and a polar spot (Rf ~0.3) should appear.
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Reaction time is typically 4–6 hours .
Step 4: Isolation & Purification
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Cool to room temperature and evaporate THF under reduced pressure.
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Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
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Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize the crude solid from hot Ethanol or Acetonitrile. Alternatively, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Yield: Typical yields range from 65% to 80%.
Experimental Validation Methods
To ensure data integrity, the following self-validating protocols are recommended for characterizing the synthesized material.
Solubility & LogD Determination (Shake-Flask Method)
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Preparation: Prepare a saturated solution of the compound in pH 7.4 phosphate buffer and n-octanol.
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Equilibration: Shake for 24 hours at 25°C.
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Separation: Centrifuge to separate phases.
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Quantification: Analyze both phases using HPLC-UV (254 nm).
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Calculation:
.
pKa Determination (Potentiometric Titration)
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Instrument: Mettler Toledo or Sirius T3.
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Method: Dissolve 2 mg of compound in a mixture of water/methanol (to ensure solubility) and titrate with 0.1 M HCl and 0.1 M NaOH.
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Analysis: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from the mixed-solvent data.
Handling, Stability, and Safety
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
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Stability: Stable in solid state for >2 years. Solutions in DMSO are stable for 1 month at -20°C.
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Safety Profile:
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Precursor Hazard: 2-Bromo-2'-fluoroacetophenone is a lachrymator and skin corrosive (H314). Handle in a fume hood.
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Product Hazard: Treat as a potential irritant (H315, H319). Avoid inhalation of dust.
-
References
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Synthesis of Fluorinated Imidazoles
- Title: Synthesis of Fluorinated Imidazole[4,5-f][1,10]phenanthroline Deriv
- Source: ChemMedChem, 2022.
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URL:[Link]
- Precursor Data (2-Bromo-2'-fluoroacetophenone)
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General Imidazole Properties
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Marckwald Synthesis Mechanism
Sources
- 1. Buy 2-Bromo-2'-fluoroacetophenone | 655-15-2 [smolecule.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijfmr.com [ijfmr.com]
- 4. 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
